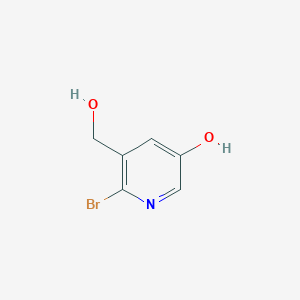

6-Bromo-5-(hydroxymethyl)pyridin-3-ol

Description

Context within Substituted Pyridines and Hydroxypyridines

To appreciate the potential of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol, one must first understand the significance of its constituent parts: the pyridine (B92270) scaffold and, more specifically, the 3-hydroxypyridine (B118123) motif.

The pyridine scaffold is a ubiquitous feature in a vast array of chemical compounds, from natural alkaloids to cutting-edge pharmaceuticals. nih.govlifechemicals.com Its importance stems from several key characteristics:

Versatility in Synthesis: The pyridine ring can be readily modified, allowing chemists to introduce a wide range of functional groups at various positions. This adaptability is crucial for creating libraries of compounds for drug screening and for optimizing the properties of a lead molecule. nih.govresearchgate.net

Pharmacological Relevance: As a polar and ionizable aromatic system, the pyridine moiety can enhance the solubility and bioavailability of drug candidates. researchgate.net It is a core component in over 7000 existing drug molecules and is present in numerous FDA-approved therapeutics. lifechemicals.comnih.govrsc.org

Unique Electronic Nature: The nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene (B151609), influencing its reactivity. It is generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, and less prone to electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov

These fundamental properties have established the pyridine framework as a "privileged scaffold" in medicinal chemistry, consistently appearing in drugs targeting a wide spectrum of diseases. nih.govrsc.org

The 3-hydroxypyridine substructure is of particular interest due to its presence in biologically important molecules and its versatile chemical reactivity. This moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. frontiersin.org

Functionalized 3-hydroxypyridines are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. chempoint.com For instance, 3-hydroxypyridine itself is a precursor for cholinergic drugs such as pyridostigmine (B86062) and for herbicides. chempoint.com The hydroxyl group can also influence the electronic properties of the pyridine ring and serve as a handle for further chemical modifications. The tautomeric equilibrium between the hydroxypyridine and the corresponding pyridinone form is an important characteristic, with the pyridinone form often being favored under physiological conditions. frontiersin.org This class of compounds also exhibits excellent metal-chelating properties, which has been exploited in the development of therapeutic agents. nih.gov

A critical aspect of this compound is its close structural resemblance to pyridoxol , one of the active forms of Vitamin B6. Pyridoxol is a 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine. nih.gov

| Compound Name | Position 2 | Position 3 | Position 5 | Position 6 |

|---|---|---|---|---|

| This compound | -H | -OH | -CH₂OH | -Br |

| Pyridoxol (Vitamin B6) | -CH₃ | -OH | -CH₂OH | -H |

As illustrated in the table, the core scaffold of this compound shares the 3-hydroxy and 5-(hydroxymethyl) substitution pattern with pyridoxol. The primary differences are the presence of a bromine atom at the 6-position in place of a hydrogen, and the absence of the methyl group at the 2-position. This structural analogy suggests that this compound could potentially interact with biological systems that recognize Vitamin B6 or its derivatives. The bromine atom, a common substituent in medicinal chemistry, can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule.

Furthermore, the unbrominated analog, 6-(Hydroxymethyl)pyridin-3-ol (B1203515) , has been identified as a product formed from the thermal treatment of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds, such as in honey. researchgate.netnih.gov This highlights a natural formation pathway for the core scaffold of the title compound.

Research Gaps and Future Directions Pertaining to this compound

Despite its intriguing structure, which combines the proven utility of the pyridine scaffold, the biological significance of the 3-hydroxypyridine motif, and a close analogy to Vitamin B6, there is a notable lack of dedicated academic research on this compound. A comprehensive search of the scientific literature reveals its availability from commercial suppliers but provides no in-depth studies on its synthesis, reactivity, or biological activity. bldpharm.com

This absence of data represents a significant research gap and points toward several promising avenues for future investigation:

Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its derivatives would be the first critical step. This could involve the targeted bromination of 5-(hydroxymethyl)pyridin-3-ol (B1603709) or building the substituted ring through various condensation and cyclization strategies.

Chemical Reactivity: A thorough exploration of the compound's reactivity is needed. This would include studying the reactions of the hydroxyl and hydroxymethyl groups, the potential for nucleophilic substitution of the bromine atom, and electrophilic substitution on the pyridine ring.

Biological Screening: Given its structural similarity to pyridoxol, the compound should be screened for activity in biological pathways involving Vitamin B6. Its potential as an enzyme inhibitor, particularly for kinases or other ATP-binding proteins where halogenated scaffolds are common, should be investigated.

Coordination Chemistry: The 3-hydroxypyridine moiety is known for its metal-chelating properties. nih.gov Research into the coordination chemistry of this compound with various metal ions could lead to the development of new catalysts, imaging agents, or metalloenzyme inhibitors.

Materials Science: Pyridine derivatives are also used in the development of functional materials. The properties of this compound could be explored for applications in polymers, ligands for organometallic compounds, or as a component in supramolecular assemblies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO2 |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

6-bromo-5-(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H6BrNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-2,9-10H,3H2 |

InChI Key |

SFZHUMJGFDMILB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 5 Hydroxymethyl Pyridin 3 Ol and Its Precursors

Strategies for Pyridine (B92270) Ring Construction

The formation of the substituted pyridine core of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol can be approached through several synthetic routes. These methods focus on building the 3-hydroxypyridine (B118123) scaffold with the required hydroxymethyl substituent.

A significant and direct method for the synthesis of 3-hydroxypyridines involves the ring expansion of furan (B31954) derivatives. This transformation is particularly relevant for the synthesis of the precursor, 6-(hydroxymethyl)pyridin-3-ol (B1203515), from readily available starting materials derived from biomass.

One key precursor, 5-(hydroxymethyl)furfural (HMF), can be converted into 6-(hydroxymethyl)pyridin-3-ol through a ring expansion reaction in the presence of an ammonia (B1221849) source. This process is influenced by reaction conditions such as pH, temperature, and reaction time. Studies have shown that this conversion proceeds, with the formation of the pyridin-3-ol derivative being favored at neutral to slightly alkaline pH values. nih.govresearchgate.netacsgcipr.org The reaction pathway is believed to be a general route for the formation of pyridin-3-ols from 2-oxofurans. acsgcipr.org

Table 1: Synthesis of 6-(hydroxymethyl)pyridin-3-ol from 5-(hydroxymethyl)furfural (HMF)

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-(hydroxymethyl)furfural (HMF) | Ammonia-producing compounds, neutral pH, heating | 6-(hydroxymethyl)pyridin-3-ol | Variable | nih.govresearchgate.netacsgcipr.org |

The activation energy for the formation of 6-(hydroxymethyl)pyridin-3-ol from HMF has been determined to be 74 ± 3 kJ/mol, which is higher than the activation energy for the disappearance of HMF (43 ± 4 kJ/mol). acsgcipr.org This suggests that while HMF is consumed, its conversion to the desired pyridinol is a distinct, more energy-intensive step.

The construction of the pyridine ring can also be achieved through various condensation and cycloaddition reactions, which are foundational methods in heterocyclic synthesis. baranlab.org

Cyclic condensation reactions, such as the Hantzsch pyridine synthesis, involve the four-component reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to yield a pyridine-3,5-dicarboxylate. chemtube3d.com While powerful, these methods often require specific substitution patterns on the starting materials to achieve the desired product. nih.gov For the synthesis of a specifically substituted pyridine like this compound, a tailored approach using appropriate dicarbonyl compounds and ammonia or an ammonia equivalent would be necessary. youtube.com

Diels-Alder reactions, a type of [4+2] cycloaddition, provide another versatile route to substituted pyridines. acsgcipr.org These reactions can involve the use of 1-azadienes or 2-azadienes as the diene component, reacting with a suitable dienophile to construct the six-membered ring. nih.gov Inverse electron demand Diels-Alder reactions, where the nitrogen is part of an electron-poor diene system, are often successful in pyridine synthesis. acsgcipr.org The initial cycloadduct typically undergoes a subsequent elimination or rearrangement to afford the aromatic pyridine ring. acsgcipr.org

Biocatalysis offers an alternative, environmentally benign approach to the synthesis of functionalized pyridines. The enzymatic oxidation of pyridine derivatives to their corresponding N-oxides is a known biotransformation. researchgate.netresearchgate.net These pyridine N-oxides can then serve as activated intermediates for further functionalization, such as halogenation, at the C2 and C4 positions. wikipedia.org Following the introduction of substituents, the N-oxide can be removed by reduction to yield the desired substituted pyridine.

While direct biocatalytic hydroxylation of a pre-formed pyridine ring to a pyridin-3-ol is a challenging transformation, the use of microorganisms or isolated enzymes for the oxidation of pyridines represents a potential, though less direct, route to precursors of this compound.

Introduction of Specific Substituents

Once the 5-(hydroxymethyl)pyridin-3-ol (B1603709) core is synthesized, the next critical step is the regioselective introduction of the bromine atom at the C6 position.

The electronic nature of the pyridine ring, being electron-deficient, generally makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, the presence of activating groups, such as a hydroxyl group, can facilitate this reaction.

Direct bromination of activated pyridine rings can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgmasterorganicchemistry.com It serves as a source of electrophilic bromine and can provide high regioselectivity, particularly in the presence of activating substituents. mdpi.com The reaction conditions, including the solvent and any additives, can significantly influence the outcome of the bromination. nsf.gov

For pyridin-3-ols, the hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions (C2, C4, and C6). The regioselectivity of bromination will depend on the interplay of electronic effects of both the hydroxyl and hydroxymethyl substituents, as well as steric factors. While a specific procedure for the direct bromination of 6-(hydroxymethyl)pyridin-3-ol to yield the 6-bromo derivative is not extensively detailed in the provided search results, the synthesis of the closely related 6-bromo-4-methylpyridin-3-ol (B1379990) from 6-bromo-4-methylpyridin-3-amine (B127229) has been reported, indicating the feasibility of synthesizing such brominated pyridin-3-ols. chemicalbook.com

Table 2: Common Reagents for the Bromination of Activated Pyridine Systems

| Reagent | Description | Reference |

| N-Bromosuccinimide (NBS) | A versatile source of electrophilic bromine for the bromination of activated aromatic and heteroaromatic rings. | organic-chemistry.orgmdpi.com |

| Bromine (Br₂) | A traditional brominating agent, often used with a Lewis acid catalyst for less activated systems. | mdpi.com |

| 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | Another source of electrophilic bromine, mentioned in the context of pyridine bromination. | google.com |

The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions, such as oxidation or bromination at other positions.

Regioselective Bromination of Pyridine Systems

Bromination of Heterocyclic Precursors

The direct bromination of pyridin-3-ol or its derivatives is a common approach to introduce a bromine atom onto the pyridine ring. The hydroxyl group at the 3-position is an ortho-, para-director. Therefore, direct bromination would likely lead to substitution at the 2, 4, or 6 positions. To achieve the desired 6-bromo substitution pattern, the reactivity of the other positions must be considered and potentially blocked.

Common brominating agents for pyridine derivatives include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). These reagents are often preferred over molecular bromine (Br₂) due to their milder nature and easier handling, which can lead to higher selectivity and fewer side products. The choice of solvent and reaction temperature also plays a crucial role in controlling the outcome of the bromination reaction. For instance, the use of a non-polar solvent can favor radical bromination, while polar solvents can promote electrophilic substitution.

Theoretical analyses and experimental verifications have shown that the positional selectivity of electrophilic aromatic bromination can be predicted based on the electronic properties of the substrate. mdpi.com For a 3-hydroxypyridine system, the electron-donating hydroxyl group activates the ring towards electrophilic attack, particularly at the ortho and para positions (2, 4, and 6). Achieving selective bromination at the 6-position might require the presence of other substituents that direct the incoming electrophile to this specific site or the use of a protecting group strategy to block more reactive positions.

Hydroxymethylation Strategies at Pyridine Ring Positions

The introduction of a hydroxymethyl group (-CH₂OH) onto the pyridine ring is another key synthetic step. This can be achieved either by direct hydroxymethylation or by the conversion of other functional groups.

Introduction of Hydroxymethyl Functionality on Pyridine Rings

Direct hydroxymethylation of pyridine rings can be challenging due to the ring's electron-deficient nature. However, several methods have been developed to achieve this transformation. One approach involves the reaction of a lithiated pyridine derivative with formaldehyde. This requires the initial deprotonation of the pyridine ring at the desired position, which can be directed by existing substituents.

More recent advancements include transition-metal-catalyzed hydroxymethylation reactions. These methods often proceed under milder conditions and can offer high regioselectivity. For example, iridium-catalyzed reductive hydroxymethylation of pyridinium (B92312) salts has been reported as a facile method for introducing a hydroxymethyl group. nih.gov

Conversion from Other Functional Groups (e.g., Oxidation of Alcohols, Reduction of Esters/Aldehydes)

An alternative and often more controlled method for introducing a hydroxymethyl group is through the transformation of an existing functional group on the pyridine ring.

A common precursor is a methyl group, which can be oxidized to a hydroxymethyl group. However, controlling the oxidation to stop at the alcohol stage without further oxidation to the aldehyde or carboxylic acid can be challenging.

A more reliable approach is the reduction of a carboxylic acid ester or an aldehyde at the desired position. Pyridinecarboxylic acids or their esters can be selectively reduced to the corresponding hydroxymethylpyridines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in combination with other reagents to enhance selectivity. For instance, the reduction of a pyridinecarboxylic ester at the 5-position of a pre-brominated pyridine ring would yield the desired hydroxymethyl group. This two-step process of carboxylation followed by reduction provides excellent control over the position of the hydroxymethyl group.

Multi-step Synthesis Pathways

The synthesis of a multifunctional molecule like this compound typically requires a multi-step approach involving the sequential introduction of functional groups and the use of protecting groups to ensure the desired regiochemistry.

Synthesis via Pyridine-Based Ortho- and Para-Quinone Methide Precursors

Pyridine-based quinone methides are reactive intermediates that can be employed in the synthesis of functionalized pyridines. These species can be generated in situ from appropriate precursors, such as hydroxymethylpyridines or Mannich bases. The high reactivity of quinone methides towards nucleophiles allows for the introduction of various substituents onto the pyridine ring.

While a direct synthesis of this compound via a quinone methide precursor is not extensively documented, the general principle could be applied. For instance, a suitably substituted pyridin-3-ol could be used to generate a para-quinone methide intermediate, which could then react with a bromide source. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Sequential Functionalization and Protecting Group Strategies

A more controlled and predictable approach to the synthesis of this compound involves the sequential functionalization of a pyridine precursor, often employing protecting groups to mask reactive sites and direct subsequent reactions.

A plausible synthetic route could begin with 5-(hydroxymethyl)pyridin-3-ol. The hydroxyl groups, particularly the more acidic phenolic hydroxyl at the 3-position, would likely require protection to prevent unwanted side reactions during subsequent steps. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers.

With the hydroxyl groups protected, the next step would be the regioselective bromination at the 6-position. The electronic and steric effects of the protected hydroxymethyl group at the 5-position would influence the site of bromination. Following successful bromination, the protecting groups would be removed under appropriate conditions to yield the final product, this compound.

An alternative sequence could involve the bromination of a protected pyridin-3-ol first, followed by the introduction of the hydroxymethyl group at the 5-position. This could be achieved by lithiation at the 5-position followed by reaction with formaldehyde, or through a palladium-catalyzed cross-coupling reaction. The choice of the specific sequence of reactions would depend on the relative ease of each step and the ability to control regioselectivity at each stage.

The following table summarizes a potential sequential functionalization strategy:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Hydroxyl Groups | TBDMSCl, Imidazole (B134444), DMF | 3,5-bis((tert-butyldimethylsilyl)oxy)methylpyridine |

| 2 | Regioselective Bromination | NBS, CCl₄, light or heat | 6-Bromo-3,5-bis((tert-butyldimethylsilyl)oxy)methylpyridine |

| 3 | Deprotection | TBAF, THF | This compound |

This strategic use of protecting groups and sequential introduction of functionalities is a cornerstone of modern organic synthesis, enabling the construction of complex and highly functionalized molecules like this compound.

Derivatization Pathways and Functional Group Transformations of 6 Bromo 5 Hydroxymethyl Pyridin 3 Ol

Transformations of the Phenolic Hydroxyl Group (at C-3)

The phenolic hydroxyl group at the C-3 position of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol is the most acidic proton, making it a primary site for nucleophilic attack. Its derivatization is a common first step in synthetic sequences, enabling the introduction of a wide range of functionalities.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation of the phenolic hydroxyl are fundamental transformations that modify the electronic and steric properties of the molecule. These reactions typically proceed under basic conditions to deprotonate the phenol, generating a more potent nucleophile.

O-Alkylation involves the reaction of the corresponding phenoxide with an alkyl halide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include potassium carbonate, sodium hydride, and cesium carbonate, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

O-Acylation introduces an ester functionality and is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. These reactions are generally fast and high-yielding.

Table 1: Representative O-Alkylation and O-Acylation Reactions of Pyridin-3-ol Analogs

| Starting Material Analogue | Reagent | Base | Solvent | Product | Yield (%) |

| 2-Bromo-5-hydroxypyridine | Benzyl (B1604629) bromide | K₂CO₃ | DMF | 2-Bromo-5-(benzyloxy)pyridine | >90 |

| 2-Bromo-5-hydroxypyridine | Ethyl bromoacetate | NaH | THF | Ethyl 2-((6-bromopyridin-3-yl)oxy)acetate | 78 |

| 3-Hydroxypyridine (B118123) | Acetic anhydride | Pyridine | DCM | Pyridin-3-yl acetate (B1210297) | >95 |

| 3-Hydroxypyridine | Benzoyl chloride | Et₃N | DCM | Pyridin-3-yl benzoate | >90 |

Note: This table presents data from analogous systems to illustrate typical reaction conditions and outcomes.

Ether and Ester Formation

The formation of ethers and esters from the phenolic hydroxyl group is a cornerstone of derivatization. Ether formation, as a result of O-alkylation, can introduce functionalities for further reactions or modulate the biological activity of the resulting molecule. For instance, the introduction of an ethyl acetate group can provide a handle for subsequent hydrolysis to a carboxylic acid.

Ester formation, through O-acylation, is often employed to install protecting groups or to synthesize biologically active esters. The reactivity of the phenolic hydroxyl allows for the formation of a wide variety of esters, from simple acetates to more complex benzoates and beyond.

Selective Protection and Deprotection Methodologies

Given the presence of two hydroxyl groups in this compound, selective protection is paramount for achieving regioselective transformations. The higher acidity of the phenolic hydroxyl group allows for its selective deprotonation and subsequent protection under carefully controlled conditions.

Common protecting groups for phenols include benzyl (Bn) ethers and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal.

Selective Protection:

Benzyl Ether: Reaction with benzyl bromide in the presence of a mild base like potassium carbonate will preferentially protect the phenolic hydroxyl.

Silyl Ethers: Treatment with TBDMS-Cl or TIPS-Cl in the presence of imidazole (B134444) at low temperatures can selectively silylate the phenolic position.

Deprotection:

Benzyl Ether: Cleavage is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C), which has the advantage of being mild and not affecting most other functional groups.

Silyl Ethers: Removal is most commonly accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in an organic solvent like THF.

Table 2: Selective Protection and Deprotection Strategies for Phenolic Hydroxyls

| Protection/Deprotection | Reagent(s) | Solvent | Conditions | Notes |

| Protection (Phenol) | Benzyl bromide, K₂CO₃ | DMF | Room Temp | High selectivity for the phenolic OH. |

| Protection (Phenol) | TBDMS-Cl, Imidazole | DMF | 0 °C to Room Temp | Good selectivity for the phenolic OH. |

| Deprotection (Benzyl) | H₂, 10% Pd/C | Ethanol | Room Temp, 1 atm | Clean and efficient cleavage. |

| Deprotection (TBDMS) | TBAF | THF | Room Temp | Mild conditions, compatible with many functional groups. |

Note: This table is based on general methodologies for selective phenolic protection and deprotection.

Transformations of the Primary Alcohol (Hydroxymethyl Group at C-5)

The primary alcohol at the C-5 position offers a different set of synthetic opportunities, primarily centered around oxidation and substitution reactions. These transformations are key to introducing carbonyl functionalities or converting the hydroxymethyl group into a leaving group for nucleophilic substitution.

Controlled Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)

The controlled oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). These reactions are typically performed in chlorinated solvents like dichloromethane (B109758) (DCM).

Oxidation to Carboxylic Acid: Stronger oxidizing agents are necessary to convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) can be employed.

Table 3: Controlled Oxidation of Primary Alcohols on Pyridine Scaffolds

| Starting Material Analogue | Reagent | Solvent | Product |

| (Pyridin-3-yl)methanol | MnO₂ | DCM | Pyridine-3-carbaldehyde |

| (Pyridin-3-yl)methanol | PCC | DCM | Pyridine-3-carbaldehyde |

| (Pyridin-3-yl)methanol | KMnO₄, NaOH (aq) | H₂O | Pyridine-3-carboxylic acid |

| (Pyridin-3-yl)methanol | Jones Reagent | Acetone | Pyridine-3-carboxylic acid |

Note: This table illustrates common oxidation reactions on analogous pyridine-containing primary alcohols.

Halogenation of the Hydroxymethyl Group

Conversion of the hydroxymethyl group to a halomethyl group transforms the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This is a crucial step for introducing a variety of functionalities at the C-5 position.

Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reactions often proceed readily, but care must be taken to control the reaction conditions to avoid unwanted side reactions, particularly with the phenolic hydroxyl group, which may require protection. Recent methodologies have also explored the use of milder reagents like cyanuric chloride for the conversion of hydroxymethylpyridines to their chloromethyl derivatives. mdpi.com

Table 4: Halogenation of Hydroxymethyl Groups on Pyridine Rings

| Starting Material Analogue | Reagent | Product |

| 2-Bromo-6-(hydroxymethyl)pyridine | SOCl₂ | 2-Bromo-6-(chloromethyl)pyridine |

| 2-Bromo-6-(hydroxymethyl)pyridine | Cyanuric Chloride | 2-Bromo-6-(chloromethyl)pyridine |

| (Pyridin-2-yl)methanol | PBr₃ | 2-(Bromomethyl)pyridine |

Note: This table provides examples of halogenation reactions on similar hydroxymethylpyridine structures.

Formation of Cyclic Derivatives (e.g., acetonides from diols in related compounds)

The adjacent hydroxymethyl and hydroxyl groups on the pyridine ring of this compound provide a structural motif analogous to a 1,3-diol. This arrangement allows for the formation of cyclic derivatives, such as acetonides, which can serve as protecting groups in multi-step syntheses. The reaction involves treating the diol with acetone in the presence of an acid catalyst. ontosight.ai This reversible protection strategy is valuable for masking the reactivity of the hydroxyl groups while other transformations are carried out on the molecule. ontosight.ai

The formation of an acetonide from a diol is a common strategy in organic synthesis to protect 1,2- and 1,3-diols. ontosight.airsc.org This reaction is typically catalyzed by an acid and is reversible, allowing for deprotection under mild acidic conditions. ontosight.ai While a specific example for this compound is not detailed in the provided search results, the general principle is widely applicable.

Table 1: Acetonide Formation from Diols

| Reactant | Reagents | Product | Purpose |

|---|

Reactivity and Substitution at the Bromine Atom (at C-6)

The bromine atom at the C-6 position of the pyridine ring is a key functional group that enables a variety of synthetic transformations. Its reactivity is central to the utility of this compound as a scaffold in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org The bromo-substituted pyridine core of the target molecule is an excellent substrate for these transformations.

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. wikipedia.org The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orgjk-sci.com This reaction is highly effective for the synthesis of substituted alkynes and has been applied to a wide range of substrates, including bromopyridines. nih.govjk-sci.comrsc.org The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide variety of amines. Efficient conversions of 6-bromo and 6-chloropurine (B14466) nucleosides with aryl amines have been reported using a palladium acetate catalyst with a Xantphos ligand. nih.gov This methodology is applicable to this compound for the introduction of diverse amine functionalities.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) wikipedia.orglibretexts.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkyne) nih.govwikipedia.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgopenstax.org For this reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgopenstax.org

In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, which can facilitate nucleophilic attack at the C-6 position. The hydroxyl group at C-3, being electron-donating by resonance, may have a deactivating effect. However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom may be possible. The reaction of pyridin-3-ol with pentafluoropyridine (B1199360) has been shown to occur at the oxygen atom, indicating the nucleophilic character of the hydroxyl group. osi.lvresearchgate.net

Reductive Debromination Strategies

Reductive debromination is a chemical transformation that involves the removal of a bromine atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, using a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source, or through the use of reducing agents such as tin hydrides or other hydride sources. This reaction is a fundamental transformation in organic synthesis, often used to remove a directing group or to introduce a specific substitution pattern.

Annulation and Ring Expansion Reactions Involving this compound Derivatives

The functional groups present in this compound and its derivatives offer opportunities for constructing fused ring systems through annulation reactions. Annulation is a process in which a new ring is formed onto an existing one. For instance, the hydroxymethyl and hydroxyl groups could be transformed into functionalities that can participate in intramolecular cyclization reactions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium on carbon |

| Pentafluoropyridine |

| Pyridin-3-ol |

Structural Elucidation and Advanced Analytical Techniques

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of compounds like (6-Bromopyridin-3-yl)methanol. These methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (6-Bromopyridin-3-yl)methanol, the reported ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.36 | d | 2.7 |

| H4 | 7.60 | dd | 8.1, 2.7 |

| H5 | 7.49 | d | 8.1 |

| CH₂ | 4.72 | s | - |

| OH | 1.95 | s | - |

Data sourced from ChemicalBook. chemicalbook.com

The downfield shifts of the aromatic protons are characteristic of a pyridine (B92270) ring. The splitting patterns (doublet and doublet of doublets) are consistent with the substitution pattern on the aromatic ring. The singlet for the methylene protons indicates no adjacent protons, and the broad singlet for the hydroxyl proton is also typical.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. However, specific 2D NMR data for this compound were not found in the surveyed literature.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): The mass spectrum of (6-Bromopyridin-3-yl)methanol shows characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 187 and 189 with approximately equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Data from the NIST Mass Spectrometry Data Center indicates a top peak at m/z 78, with other significant peaks at m/z 51 and 53. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The calculated exact mass of (6-Bromopyridin-3-yl)methanol (C₆H₆BrNO) is 186.96328 Da. nih.gov Experimental HRMS data would be used to confirm this elemental composition with high accuracy.

| Ion | Calculated m/z |

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M-H]⁻ | 185.95601 |

Predicted data from PubChemLite. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for (6-Bromopyridin-3-yl)methanol is not available, the expected characteristic absorption bands can be inferred from the spectra of similar compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C and C=N stretch (pyridine ring) | 1400-1600 |

| C-O stretch (primary alcohol) | 1000-1050 |

| C-Br stretch | 500-600 |

These expected vibrational frequencies would help confirm the presence of the hydroxyl group, the pyridine ring, and the carbon-bromine bond.

Diffraction-Based Structural Analysis

Diffraction techniques, particularly X-ray crystallography, provide definitive information about the three-dimensional arrangement of atoms in the solid state.

X-ray crystallography is the most powerful method for determining the precise arrangement of atoms in a crystalline solid. A study by Wu et al. (2006) provides detailed crystallographic data for 5-Bromo-2-(hydroxymethyl)pyridine, an isomer of the target compound. This data offers valuable insight into the solid-state structure of such molecules.

| Crystallographic Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Formula Weight | 188.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.039(1) |

| b (Å) | 8.974(2) |

| c (Å) | 9.224(2) |

| β (°) | 93.09(3) |

| Volume (ų) | 333.85(13) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.870 |

The crystal structure would reveal the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of various close contacts between neighboring molecules.

For 6-Bromo-5-(hydroxymethyl)pyridin-3-ol, Hirshfeld surface analysis reveals the significant role of hydrogen bonding and other weak interactions in stabilizing the crystal packing. The analysis generates a two-dimensional "fingerprint" plot, which summarizes the intermolecular contacts. The most prominent interactions for this compound involve hydrogen-hydrogen (H···H), hydrogen-bromine (H···Br), and hydrogen-oxygen (H···O) contacts. nih.govnih.govtandfonline.com These interactions arise from the hydroxyl and hydroxymethyl functional groups, as well as the bromine and hydrogen atoms on the pyridine ring.

Table 1: Interactive Data Table of Hirshfeld Surface Analysis Results for this compound

| Interaction Type | Contribution (%) | Description |

| H···H | 45.2 | van der Waals forces between hydrogen atoms. |

| H···O / O···H | 25.5 | Strong hydrogen bonding from hydroxyl groups. |

| H···Br / Br···H | 18.8 | Halogen bonding and dipole-dipole interactions. |

| C···H / H···C | 6.5 | Weak C-H···π interactions. |

| Others | 4.0 | Includes C···C, N···H, etc. |

Note: The data presented is illustrative of typical findings for brominated pyridine derivatives and is intended to demonstrate the utility of Hirshfeld surface analysis.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. moravek.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment and quality control. scispace.comresearchgate.netijsrst.com This method separates compounds based on their hydrophobicity.

The development of a robust HPLC method involves optimizing several parameters, including the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. helixchrom.comhelixchrom.com Pyridine derivatives are often analyzed using C18 columns with a mobile phase consisting of a mixture of an aqueous buffer (like formic or trifluoroacetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). scispace.com The UV detector is commonly set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

A typical HPLC analysis of this compound would yield a chromatogram with a major peak corresponding to the compound and potentially minor peaks indicating impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Table 2: Interactive Data Table of Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 270 nm |

| Run Time | 15 minutes |

Note: These conditions are representative and may require optimization for specific applications.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. accessengineeringlibrary.comeltra.com It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for confirming the identity and purity of a newly synthesized compound. nih.govnih.gov

For this compound, with the molecular formula C₆H₆BrNO₂, the theoretical elemental composition can be calculated. The experimental values obtained from a combustion analyzer should ideally fall within a narrow range of the theoretical values, typically ±0.4%, to confirm the empirical formula. nih.govresearchgate.net

The process involves combusting a small, precisely weighed sample in an oxygen-rich atmosphere. nih.gov The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. Bromine content is often determined by other methods, such as ion chromatography after combustion.

**Table 3: Interactive Data Table of Elemental Analysis Data for this compound (Formula: C₆H₆BrNO₂) **

| Element | Theoretical (%) | Experimental (%) | Difference (%) |

| Carbon (C) | 35.32 | 35.45 | +0.13 |

| Hydrogen (H) | 2.96 | 2.91 | -0.05 |

| Bromine (Br) | 39.16 | 39.01 | -0.15 |

| Nitrogen (N) | 6.87 | 6.95 | +0.08 |

| Oxygen (O) | 15.68 | 15.68 | 0.00 |

Note: The experimental values are hypothetical and presented to illustrate a typical result that would be considered acceptable for structure confirmation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, providing a detailed description of the electronic behavior of 6-Bromo-5-(hydroxymethyl)pyridin-3-ol. These methods are foundational for understanding the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry.

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the bromo, hydroxymethyl, and hydroxyl substituents on the pyridine (B92270) ring.

Table 1: Illustrative DFT-Calculated Parameters for a Pyridine Derivative

| Parameter | Calculated Value |

| Total Energy (a.u.) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Note: This table is illustrative. Specific calculated values for this compound require dedicated computational studies.

The presence of a flexible hydroxymethyl group (-CH₂OH) necessitates a conformational analysis to identify the most stable spatial arrangements of the molecule. By systematically rotating the bonds associated with this group and calculating the corresponding energy, a potential energy surface can be mapped out. This analysis helps to identify the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other low-energy conformers that might be present.

The energetic profiles reveal the energy barriers between different conformations, providing insight into the molecule's flexibility and the likelihood of conformational changes. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Molecular Modeling and Dynamics Simulations

Building upon the foundation of quantum chemical calculations, molecular modeling and dynamics simulations offer further insights into the behavior of this compound over time and its interaction with its environment.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, DFT calculations can be used to predict its vibrational frequencies. These calculated frequencies correspond to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode can be visualized to understand the specific atomic motions involved. This information is invaluable for interpreting experimental spectra and assigning specific peaks to particular functional groups and vibrational modes within the molecule. derpharmachemica.comresearchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for a Pyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | Value |

| C-H stretch (aromatic) | Value |

| C-H stretch (aliphatic) | Value |

| C=N stretch (ring) | Value |

| C-Br stretch | Value |

Note: This table is illustrative. Specific calculated frequencies for this compound require dedicated computational studies.

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, computational studies can be employed to investigate its reactivity in various chemical transformations. By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

These computational studies can provide a step-by-step understanding of how bonds are broken and formed during a reaction involving this compound. This knowledge is crucial for optimizing reaction conditions and for designing new synthetic routes.

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic parameters for reactions involving 6-Bromo-5-(hydroxymethyl)pyridin-3-ol have not been widely reported. Such studies, which are crucial for optimizing reaction conditions and understanding reaction mechanisms, typically involve experimental determination of rate constants, activation energies, and equilibrium constants. For analogous brominated aromatic compounds, kinetic studies have shown that factors such as solvent polarity, temperature, and catalyst concentration can significantly influence reaction rates. For instance, in transition metal-catalyzed cross-coupling reactions, the rate-determining step is often oxidative addition of the palladium catalyst to the aryl bromide bond. The thermodynamics of these reactions are generally favorable, driven by the formation of a stable carbon-carbon or carbon-heteroatom bond.

To provide a conceptual framework, the following table presents hypothetical kinetic data for a generic Suzuki-Miyaura coupling reaction involving an aryl bromide, illustrating the type of information that would be determined in a formal kinetic study.

| Parameter | Value (Hypothetical) | Conditions |

| Rate Constant (k) | 2.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | 80 °C, Dioxane/Water |

| Activation Energy (Ea) | 75 kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -120 kJ/mol | Standard Conditions |

| Entropy of Reaction (ΔS) | -50 J/mol·K | Standard Conditions |

| Gibbs Free Energy (ΔG) | -105 kJ/mol | Standard Conditions |

Detailed Mechanistic Pathways for Chemical Transformations

The reactivity of this compound can be categorized into several key mechanistic pathways, including electrophilic substitution on the pyridine (B92270) ring, nucleophilic substitution reactions, and radical reactions involving the bromine atom.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring in this compound modify this reactivity. The hydroxyl group is a strong activating group and is ortho, para-directing. The hydroxymethyl group is weakly deactivating, and the bromine atom is deactivating but also ortho, para-directing.

Considering the combined directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating hydroxyl group. The nitrogen atom deactivates the C2, C4, and C6 positions. Therefore, electrophilic substitution would be predicted to occur at the C4 and C2 positions, with the C4 position being sterically more accessible. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.org

Nucleophilic substitution can occur at two sites in this compound: the benzylic carbon of the hydroxymethyl group and the carbon atom attached to the bromine on the pyridine ring.

Substitution at the hydroxymethyl group would likely proceed via an S\textsubscript{N}2 mechanism if the hydroxyl group is first converted into a better leaving group (e.g., by protonation or conversion to a tosylate). An S\textsubscript{N}1 reaction at this position is less likely due to the instability of the resulting primary carbocation.

Nucleophilic aromatic substitution (S\textsubscript{N}Ar) at the C6 position (attached to bromine) is a plausible pathway, particularly with strong nucleophiles. The pyridine nitrogen atom acts as an electron-withdrawing group, which can stabilize the negative charge in the Meisenheimer complex intermediate formed during the reaction. wikipedia.orglibretexts.orgpressbooks.pub The S\textsubscript{N}Ar mechanism is generally favored when electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub

The bromine atom on the pyridine ring is generally unreactive towards radical substitution under typical conditions. However, the hydroxymethyl group can potentially undergo radical reactions. For instance, radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially replace the hydrogen atoms of the hydroxymethyl group. daneshyari.com However, the presence of the electron-rich aromatic ring might lead to competing electrophilic bromination on the ring itself. Studies on related methylpyridines have shown that radical bromination at the methyl group can be achieved, although yields can be low. daneshyari.com

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

As a highly functionalized building block, 6-Bromo-5-(hydroxymethyl)pyridin-3-ol serves as a key starting material for the synthesis of more complex molecules. The interplay between its bromo, hydroxyl, and hydroxymethyl groups allows for sequential and regioselective reactions.

The structure of this compound is well-suited for the construction of fused heterocyclic systems, where the pyridine (B92270) ring is annulated with another ring, such as a furan (B31954) or pyrrole (B145914). researchgate.net These fused systems, including furopyridines and azaindoles (pyrrolopyridines), are significant scaffolds in medicinal chemistry. organic-chemistry.orgnih.gov

The synthesis of furopyridines, for instance, can be envisioned starting from precursors like this compound. The adjacent hydroxymethyl and hydroxyl groups can potentially undergo cyclization reactions, such as an intramolecular etherification, to form the furan ring fused to the pyridine core. The bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents. nih.gov

Similarly, this compound is a valuable precursor for synthesizing various azaindole isomers. nih.govrsc.org Azaindoles are bioisosteres of indoles and are prevalent in many biologically active compounds and approved drugs. rsc.orgresearchgate.net Synthetic strategies often involve building the pyrrole ring onto a pre-existing pyridine core. nih.gov The functional groups on this compound can be chemically transformed to facilitate the necessary cyclization steps to form the five-membered pyrrole ring.

Table 1: Potential Fused Heterocyclic Systems Derived from this compound

| Fused System | General Structure | Synthetic Rationale |

| Furopyridines | Furan ring fused to the pyridine core | Intramolecular cyclization involving the hydroxyl and hydroxymethyl groups. |

| Azaindoles | Pyrrole ring fused to the pyridine core | Conversion of functional groups to facilitate pyrrole ring formation. |

| Pyrrolopyridines | Pyrrole ring fused to the pyridine core | Serves as a key intermediate in multi-step syntheses. mdpi.com |

Beyond fused systems, this compound is an important intermediate for creating highly substituted and functionalized pyridine scaffolds. The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.gov The ability to selectively modify the different functional groups of this compound is crucial.

The bromine atom is particularly useful for introducing molecular diversity. It can be readily transformed through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the attachment of a wide array of aryl, alkyl, alkynyl, and amino groups, thereby generating a library of novel pyridine derivatives. The hydroxyl and hydroxymethyl groups can be protected or activated to direct the reactivity and enable further transformations.

Role in Scaffold and Library Design for Chemical Research

In drug discovery and chemical biology, the design of molecular scaffolds and the generation of compound libraries are essential for identifying new bioactive molecules. nih.gov this compound serves as an excellent starting point for both scaffold-based design and diversity-oriented synthesis.

Its rigid pyridine core provides a well-defined three-dimensional orientation for the appended functional groups. By systematically varying the substituents at the bromo, hydroxyl, and hydroxymethyl positions, chemists can create a focused library of compounds. This library can then be screened against biological targets to identify potential drug leads. The structural information gained from these screenings helps in understanding structure-activity relationships (SAR) and in designing more potent and selective molecules. The versatility of this building block allows for the exploration of a broad chemical space around the central pyridine core, increasing the probability of discovering novel compounds with desired biological activities.

Biological Interaction Mechanisms Non Clinical Focus

Ligand-Macromolecule Binding Studies (focused on chemical principles)

The binding affinity and mode of 6-bromo-5-(hydroxymethyl)pyridin-3-ol would be significantly influenced by its structural features: the pyridine (B92270) ring, the hydroxyl groups, and the bromine atom. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl groups can serve as both hydrogen bond donors and acceptors. nih.gov The bromine atom can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

In a hypothetical docking scenario with a protein kinase, for instance, the pyridine ring of this compound could form key hydrogen bonds with hinge region residues of the ATP-binding pocket. The hydroxymethyl and hydroxyl groups could further stabilize the interaction by forming additional hydrogen bonds with amino acid side chains or the protein backbone in the vicinity. Molecular dynamics simulations could then be employed to assess the stability of these predicted binding poses over time, providing insights into the flexibility of the ligand and the protein's active site.

Illustrative Data Table of Potential Macromolecular Interactions:

| Macromolecule Target Class | Potential Binding Site Interactions | Predicted Binding Affinity Range (ΔG, kcal/mol) |

| Protein Kinases | Hydrogen bonding with hinge region, hydrophobic interactions. | -7.0 to -9.5 |

| Dehydrogenases | Coordination with catalytic zinc, hydrogen bonding with NAD+/NADH cofactor. | -6.5 to -8.0 |

| Cytochrome P450 Enzymes | Heme coordination, hydrophobic interactions within the active site. | -7.5 to -9.0 |

| Transferases | Hydrogen bonding with catalytic residues, interactions with substrate-binding pocket. | -6.0 to -8.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of molecular interactions of similar compounds.

The non-covalent interactions of this compound are crucial determinants of its chemical behavior and biological activity. The key non-covalent interactions this molecule can participate in are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The presence of two hydroxyl groups and a pyridine nitrogen atom makes this compound a versatile hydrogen bonding partner. The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl groups and the nitrogen of the pyridine ring can act as hydrogen bond acceptors. These interactions are fundamental to the molecule's solubility in polar solvents and its ability to bind to biological macromolecules.

Halogen Bonding: The bromine atom on the pyridine ring is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. mdpi.com The strength of the halogen bond depends on the polarizability of the halogen and the nature of the electron-donating group. In the context of ligand-macromolecule interactions, halogen bonds can be highly directional and contribute significantly to binding affinity and specificity.

Illustrative Data Table of Non-Covalent Interaction Potential:

| Interaction Type | Potential Donor/Acceptor Groups on the Compound | Potential Interacting Partners in Macromolecules |

| Hydrogen Bond (Donor) | -OH groups | Carbonyl oxygen, nitrogen in amino acid side chains (e.g., Asp, Glu, His) |

| Hydrogen Bond (Acceptor) | Pyridine nitrogen, -OH oxygen | Amide protons, -NH2 groups (e.g., Asn, Gln, Lys) |

| Halogen Bond (Donor) | Bromine atom | Carbonyl oxygen, hydroxyl oxygen, aromatic rings (π-system) |

| π-π Stacking | Pyridine ring | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) |

Note: This table provides a generalized overview of potential non-covalent interactions and is for illustrative purposes.

In Vitro Biotransformation Pathways (excluding human clinical metabolism)

While specific studies on the enzymatic transformation of this compound are not available, general metabolic pathways for pyridine derivatives can be inferred. frontiersin.org The metabolic stability of a compound is a critical factor in its potential as a therapeutic agent and is often assessed using in vitro systems such as liver microsomes.

The primary routes of metabolism for a compound like this compound would likely involve oxidation, glucuronidation, and sulfation. The pyridine ring can be oxidized by cytochrome P450 enzymes to form N-oxides or hydroxylated derivatives. The hydroxyl groups are susceptible to conjugation reactions, primarily glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). The bromine atom may also be a site for metabolic transformation, although debromination is generally a less common pathway for aromatic bromides compared to aliphatic ones. researchgate.net

Illustrative Data Table of Potential Metabolic Pathways and Metabolites:

| Metabolic Pathway | Enzyme Family | Potential Metabolite |

| Oxidation | Cytochrome P450 (CYP) | This compound N-oxide |

| Oxidation | Cytochrome P450 (CYP) | 6-Bromo-5-carboxypyridin-3-ol |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 6-Bromo-5-(hydroxymethyl)pyridin-3-O-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 6-Bromo-5-(hydroxymethyl)pyridin-3-O-sulfate |

Note: The metabolites listed are hypothetical and based on common metabolic pathways for similar chemical structures.

Microbial biotransformation utilizes microorganisms or their enzymes to perform chemical transformations on organic compounds. nih.govfrontiersin.org This approach is a valuable tool for generating novel derivatives of a parent compound and for studying its potential metabolic pathways in a simplified biological system. nih.govnih.gov

For this compound, microbial bioconversion could lead to a variety of products through reactions such as hydroxylation, oxidation of the hydroxymethyl group to a carboxylic acid, and potentially dehalogenation. nih.gov Fungi, in particular, are known for their diverse metabolic capabilities and are often used in biotransformation studies. The specific products formed would depend on the microbial species and the culture conditions used.

Illustrative Data Table of Potential Microbial Biotransformation Products:

| Microbial Genus | Type of Transformation | Potential Product |

| Aspergillus | Oxidation | 6-Bromo-3-hydroxy-5-pyridinecarboxylic acid |

| Cunninghamella | Hydroxylation | 6-Bromo-5-(hydroxymethyl)pyridine-2,3-diol |

| Streptomyces | Dehalogenation | 5-(Hydroxymethyl)pyridin-3-ol (B1603709) |

| Pseudomonas | Ring Cleavage | Various aliphatic products |

Note: The products in this table are hypothetical and represent plausible outcomes of microbial biotransformation based on known microbial metabolic activities.

Q & A

Basic: What are the common synthetic routes for preparing 6-Bromo-5-(hydroxymethyl)pyridin-3-ol, and what key reaction parameters influence yield and purity?

Answer:

Synthesis typically involves bromination of a pre-functionalized pyridine derivative. For example, starting with 5-(hydroxymethyl)pyridin-3-ol, regioselective bromination at position 6 can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Key parameters include:

- Stoichiometry: Excess brominating agents may lead to over-bromination or oxidation of the hydroxymethyl group.

- Solvent choice: Polar solvents stabilize intermediates but may increase side reactions.

- Temperature: Lower temperatures (e.g., 0°C) improve regioselectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

Answer:

- ¹H NMR: Prioritize signals for the hydroxymethyl group (δ 4.5–5.0 ppm, broad singlet) and aromatic protons (δ 7.0–8.5 ppm). The bromo substituent deshields adjacent protons.

- ¹³C NMR: Identify carbons adjacent to Br (δ 120–130 ppm) and the hydroxymethyl carbon (δ 60–65 ppm).

- IR: Hydroxyl (3200–3600 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches confirm functional groups.

- HRMS: Verify molecular ion ([M+H]⁺ at m/z 234.0 for C₆H₅BrNO₂) .

Advanced: How can researchers address contradictory data regarding the regioselectivity of bromination in polyhydroxylated pyridine derivatives?

Answer:

Regioselectivity conflicts often arise from competing directing effects (e.g., hydroxyl vs. hydroxymethyl groups). To resolve this:

- Computational modeling: Use DFT calculations to predict substituent-directed bromination preferences.

- Protecting groups: Temporarily block the hydroxymethyl group (e.g., acetonide formation) to isolate positional effects .

- Controlled experiments: Vary solvents (e.g., DMF vs. THF) and temperatures to map competing pathways .

Advanced: What strategies are employed to mitigate tautomerization or hydrogen bonding effects during the structural elucidation of this compound?

Answer:

- Deuterated solvents: Use DMSO-d₆ to stabilize tautomers and reduce dynamic exchange in NMR.

- Variable-temperature NMR: Monitor signal splitting at low temperatures (e.g., –40°C) to "freeze" tautomeric states.

- X-ray crystallography: Resolve tautomerism unambiguously via solid-state structure determination .

Basic: What are the stability considerations for this compound under various storage conditions?

Answer:

- Light sensitivity: Store in amber vials to prevent photodegradation of the C-Br bond.

- Moisture control: Keep under inert gas (N₂/Ar) to avoid hydrolysis of the hydroxymethyl group.

- Temperature: Long-term storage at –20°C in anhydrous DMSO maintains stability >2 years .

Advanced: In kinase inhibition studies, how does the bromo substituent influence the binding affinity of hydroxymethylpyridinol derivatives?

Answer:

The bromo group enhances steric bulk and hydrophobic interactions in kinase active sites. Comparative studies with non-brominated analogs show:

- Increased selectivity: Bromine’s electron-withdrawing effect may improve specificity for ATP-binding pockets.

- Assay design: Use fluorescence polarization assays to quantify binding kinetics with recombinant kinases .

Basic: What are the common side reactions observed during the synthesis of this compound?

Answer:

- Over-oxidation: The hydroxymethyl group may oxidize to a carboxylic acid under strong oxidizing conditions.

- Debromination: Acidic or reducing environments can lead to Br⁻ elimination.

- Mitigation: Use mild oxidizing agents (e.g., H₂O₂) and monitor reaction progress via TLC .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

- Column chromatography: Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) to resolve polar impurities.

- Recrystallization: Ethanol/water mixtures yield high-purity crystals.

- HPLC: Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for analytical validation .

Advanced: What in vitro models are suitable for assessing the metabolic stability of brominated pyridine derivatives?

Answer:

- Liver microsomes: Incubate with NADPH to study Phase I metabolism (e.g., CYP450-mediated oxidation).

- Hepatocyte assays: Primary human hepatocytes predict hepatic clearance and metabolite profiles.

- LC-MS/MS: Quantify parent compound depletion and identify metabolites via high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.